Home > Products > Screening Compounds P23005 > n-Butyl Olmesartan Medoxomil-d6
n-Butyl Olmesartan Medoxomil-d6 -

n-Butyl Olmesartan Medoxomil-d6

Catalog Number: EVT-13992672
CAS Number:
Molecular Formula: C30H32N6O6
Molecular Weight: 578.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of n-Butyl Olmesartan Medoxomil-d6 involves several key steps that typically include:

  1. Preparation of Intermediates: The synthesis often begins with the preparation of key intermediates that contain the deuterated moieties.
  2. Formation of the Core Structure: The core imidazole structure is constructed through a series of reactions involving condensation and cyclization techniques.
  3. Deuteration: Specific steps are taken to incorporate deuterium into the structure, ensuring that the final product retains its pharmacological properties while providing isotopic labeling for research purposes.
  4. Final Coupling Reactions: The final assembly involves coupling the butyl side chain with the core structure to yield n-Butyl Olmesartan Medoxomil-d6.

The detailed synthetic pathway can vary based on laboratory conditions and desired yields, but these are the general principles involved in its production.

Molecular Structure Analysis

Structure and Data

The molecular structure of n-Butyl Olmesartan Medoxomil-d6 can be represented using various chemical notations:

  • SMILES Notation:
  • InChI:

The structural analysis reveals that the compound contains multiple functional groups including an imidazole ring and a butyl side chain. The presence of deuterium atoms enhances its stability and allows for precise tracking in various experimental applications.

Chemical Reactions Analysis

Reactions and Technical Details

n-Butyl Olmesartan Medoxomil-d6 participates in several chemical reactions that are crucial for its functionality:

  1. Hydrolysis: As a prodrug, it undergoes hydrolysis in vivo to convert into its active form, olmesartan. This reaction is facilitated by esterases present in the gastrointestinal tract.
  2. Binding Interactions: Once converted to olmesartan, it binds competitively to angiotensin II type 1 receptors (AT1), inhibiting the action of angiotensin II.
  3. Metabolic Pathways: The compound may also undergo metabolic transformations which can affect its pharmacokinetics and pharmacodynamics.

These reactions are critical for understanding how n-butyl olmesartan medoxomil-d6 functions within biological systems.

Mechanism of Action

Process and Data

The mechanism of action for n-butyl olmesartan medoxomil-d6 primarily revolves around its role as an antagonist of angiotensin II receptors:

  1. Receptor Binding: It selectively binds to AT1 receptors with high affinity (over 12,000 times more than AT2), blocking the effects of angiotensin II which include vasoconstriction and aldosterone release.
  2. Physiological Effects: By inhibiting these pathways, it leads to vasodilation and reduced blood pressure through decreased arteriolar resistance.
  3. Renoprotective Effects: Additionally, it has been shown to slow the progression of diabetic nephropathy due to its effects on renal hemodynamics .

This mechanism underscores its therapeutic utility in managing hypertension and associated cardiovascular risks.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

n-Butyl Olmesartan Medoxomil-d6 exhibits several notable physical and chemical properties:

PropertyValue
Molecular FormulaC30D6H26N6O6C_{30}D_6H_{26}N_6O_6
Molecular Weight578.649 g/mol
AppearanceWhite to light yellow powder
SolubilityPractically insoluble in water; sparingly soluble in methanol
StabilityStable at room temperature

These properties are essential for understanding how the compound behaves under various conditions during storage and application.

Applications

Scientific Uses

n-Butyl Olmesartan Medoxomil-d6 serves several important roles in scientific research:

  1. Analytical Chemistry: Due to its deuterated nature, it is used as a reference standard for mass spectrometry and other analytical techniques.
  2. Pharmacological Studies: Researchers utilize this compound to study the pharmacodynamics and pharmacokinetics of angiotensin II receptor blockers.
  3. Clinical Research: It aids in clinical trials aimed at understanding hypertension management strategies and evaluating cardiovascular outcomes.
Deuterium Incorporation Strategies in Prodrug Design

The strategic incorporation of deuterium atoms at metabolically vulnerable sites represents a sophisticated approach to enhance the pharmacokinetic profile of pharmaceutical compounds. In the case of n-Butyl Olmesartan Medoxomil-d6, deuterium atoms are specifically positioned at the tert-butyl group of the imidazole ring system (C30H26D6N6O6), replacing all six hydrogens of the two methyl groups attached to the hydroxyl-bearing carbon [9]. This deuteration strategy leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (compared to carbon-hydrogen) resists enzymatic cleavage, thereby potentially extending the active moiety's half-life [4].

The medoxomil promoiety itself is a well-established strategy for enhancing oral bioavailability of carboxylic acid-containing drugs like olmesartan. This bioreversible protecting group undergoes rapid and complete enzymatic hydrolysis by esterases in intestinal epithelium and liver, releasing the active olmesartan while improving membrane permeability of the prodrug [5]. The deuterated variant retains this advantageous property while potentially mitigating unwanted metabolic pathways affecting the tert-butyl moiety. Synthetic routes typically involve coupling the deuterated imidazole fragment ethyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate with the activated medoxomil derivative 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one under controlled conditions [1] [6]. Crucially, the hydrolysis step converting the ethyl ester to the free acid during imidazole intermediate synthesis requires optimization (e.g., using LiOH·H₂O in THF/water mixtures) to prevent deuterium loss from the acidic α-position, a known challenge in deuterated tert-butyl synthesis [1] [9].

Table 1: Hydrolysis Stability Comparison of Deuterated vs. Non-Deuterated Imidazole Ethyl Ester Intermediates

Ester CompoundBaseTemperature (°C)Deuterium Retention (%)Yield (%)
Ethyl 4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateNaOH25N/A95
Ethyl 4-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateNaOH257882
Ethyl 4-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateLiOH·H₂O0-5>9988

The molecular architecture of n-Butyl Olmesartan Medoxomil-d6 necessitates precise deuteration at the C30 positions corresponding to the two methyl groups of the 4-(2-hydroxy-2-methylpropyl) substituent on the imidazole ring. This is reflected in its IUPAC name: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate [2] [9].

One-Pot Synthesis Methodologies for Isotopically Labeled Angiotensin II Antagonists

Traditional multi-step syntheses of complex deuterated molecules like n-Butyl Olmesartan Medoxomil-d6 face significant challenges, including low overall yields, high solvent consumption, and the cumbersome isolation/purification of intermediates, which are particularly prone to isotopic dilution or loss. Recent advancements focus on one-pot multi-component reactions (MCRs) that dramatically streamline production. A highly efficient one-pot, three-component assembly of the protected precursor Trityl Olmesartan Medoxomil has been successfully adapted for deuterated analogs [3].

This optimized process involves the sequential reaction of three key intermediates within a single reaction vessel:

  • Ethyl 4-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Deuterated imidazole core)
  • 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (Tetrazole biphenyl fragment)
  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (Medoxomil promoiety activator)

The sequence typically commences in polar aprotic solvents like dimethylacetamide (DMA) or N,N-dimethylformamide (DMF). The deuterated imidazole ester is first deprotonated using a strong base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) to generate the imidazolyl anion. This nucleophile then undergoes SN2 alkylation with the biphenyl tetrazole bromide. Crucially, without isolating the resulting alkylated intermediate, the medoxomil chloride is introduced along with a second equivalent of base to facilitate the ester exchange reaction, forming the trityl-protected n-butyl olmesartan medoxomil-d6 prodrug [1] [3].

Table 2: Optimized Conditions for One-Pot Synthesis of Trityl n-Butyl Olmesartan Medoxomil-d6

StepReactant AddedBaseSolventTemperature (°C)Time (h)Key Reaction
1 (Anion Formation)NoneKOtBu (1.1 eq)DMA0-50.5Imidazole C-H Deprotonation
2 (Alkylation)Biphenyl Bromide (1.05 eq)NoneDMA252-3N-Alkylation of Imidazole
3 (Medoxomilation)4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (1.2 eq)KOtBu (1.2 eq)DMA25-404-6Esterification / O-Alkylation

This integrated methodology offers substantial advantages:

  • Yield: Achieves 72-75% overall yield for the three steps (~90% average yield per step) on scales up to 300g [3].
  • Purity: Delivers Trityl n-Butyl Olmesartan Medoxomil-d6 with HPLC purity exceeding 97.5%, minimizing downstream purification burdens [3].
  • Efficiency: Eliminates multiple workup and isolation procedures, significantly reducing processing time and potential handling losses of sensitive deuterated intermediates.
  • Solvent Reduction: Utilizes a single solvent (DMA) throughout the sequence, drastically cutting overall solvent consumption compared to traditional multi-solvent processes [3].

The final deprotection of the trityl group from the tetrazole ring and optional hydrolysis of the ethyl ester (if still present) to yield the active olmesartan-d6 acid are performed as separate steps after the one-pot assembly.

Comparative Analysis of Alkylation and Coupling Reactions in Deuterated Intermediate Formation

The formation of deuterated intermediates for n-Butyl Olmesartan Medoxomil-d6 relies critically on robust carbon-carbon and carbon-nitrogen bond-forming reactions, primarily alkylations. Key steps involve N-alkylation of the imidazole ring and O-alkylation/esterification with the medoxomil group. The presence of deuterium can subtly influence the kinetics and thermodynamics of these reactions.

Imidazole N-Alkylation:

This SN2 reaction between the imidazolyl anion (generated from the deuterated imidazole ester) and 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole is generally high-yielding (>90% conversion in optimized one-pot). Deuterium substitution on the remote tert-butyl group exerts negligible steric or electronic effects on the imidazole nitrogen's nucleophilicity. Consequently, reaction rates and yields for this step are comparable between deuterated and non-deuterated substrates when using potent bases like KOtBu/NaH and polar aprotic solvents (DMF, DMA, DMSO) [1] [3]. Bromides are preferred over chlorides due to their superior leaving group ability, ensuring complete conversion and minimizing side reactions like elimination, especially crucial when working with expensive deuterated starting materials [1] [10].

Isotopic Impurity Separation:

The primary challenge lies in separating the target hexa-deuterated compound (D6) from process-related impurities, including synthetic byproducts (e.g., des-alkyl analogs, di-alkylated species, hydrolysis products), isomeric impurities, and crucially, isotopologues like the penta-deuterated (D5) and tetra-deuterated (D4) species. These isotopologues arise from incomplete deuteration during precursor synthesis or partial deuterium-proton (H/D) exchange under acidic or basic conditions during synthesis or workup. While possessing nearly identical chemical properties, isotopologues exhibit slight differences in retention time in chromatographic systems due to isotopic mass effects. Separation requires high-resolution techniques:

  • HPLC: Utilizing columns with small particle sizes (e.g., 1.8-3µm) and optimized gradient elution with buffers (e.g., ammonium acetate/formate) and organic modifiers (acetonitrile, methanol) is essential. Resolution between D6 and D5 can be marginal, requiring longer columns or multiple injections for preparative separation [1] [6].
  • Preparative HPLC: This is often the method of choice for final API purification to achieve the required isotopic purity (>98% D6). However, it is low-throughput and expensive, especially for large-scale production [6].
  • Crystallization: While efficient for removing many chemical impurities, traditional crystallization often poorly separates isotopologues due to minimal differences in crystal packing energies. Fractional crystallization or exploring different solvent/anti-solvent pairs can offer some enrichment but rarely achieves the high isotopic purity needed alone. Deuterated compounds can sometimes exhibit slightly different solubility or crystallization kinetics [1] [4].

Properties

Product Name

n-Butyl Olmesartan Medoxomil-d6

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C30H32N6O6

Molecular Weight

578.6 g/mol

InChI

InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)/i3D3,4D3

InChI Key

UREFBEDUPPNTPO-LIJFRPJRSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.